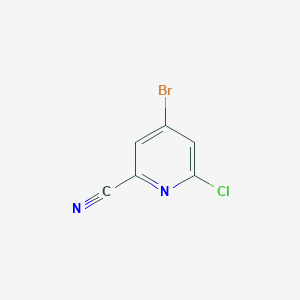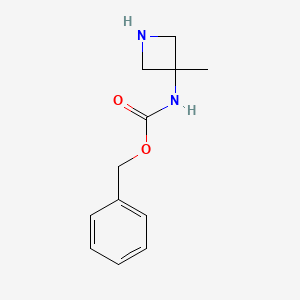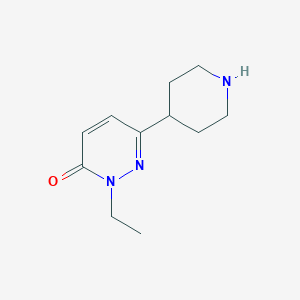![molecular formula C12H15BrFN B1446276 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine CAS No. 1895990-45-0](/img/structure/B1446276.png)
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine
説明
“1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it shares some similarities with other compounds such as “4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine” and "1-(3-Bromo-4-fluorobenzoyl)piperidine"23.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”. However, similar compounds have been synthesized through various methods. For example, “4-Fluorobromobenzene” is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide4.Molecular Structure Analysis
The molecular structure of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” is not explicitly available. However, similar compounds like “1-(3-Bromo-4-fluorobenzoyl)piperidine” have a molecular formula of CHBrFNO, an average mass of 286.140 Da, and a monoisotopic mass of 285.016449 Da2.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”. However, similar compounds have been used in cross-coupling reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” are not explicitly available. However, similar compounds like “1-(3-Bromo-4-fluorobenzoyl)piperidine” have an average mass of 286.140 Da and a monoisotopic mass of 285.016449 Da2.科学的研究の応用
Synthesis and Evaluation of Ligands for D2-like Receptors
The study by Sikazwe et al. (2009) explores the role of arylcycloalkylamines, including phenyl piperidines, in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research highlights the importance of specific pharmacophoric groups, such as 4'-fluorobutyrophenones, in the synthesis of agents targeting antipsychotic applications. The findings suggest that while the predictability of the effects of arylalkyl moieties is limited, the composite structure significantly contributes to selectivity and potency at these receptors (Sikazwe et al., 2009).
Practical Synthesis of 2-Fluoro-4-bromobiphenyl
Qiu et al. (2009) detail a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen. Despite not directly mentioning "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine," the methodologies discussed for handling bromo-fluoro compounds can be relevant for researchers working with similar structures. This work emphasizes overcoming challenges in synthesis, including high costs and the handling of toxic materials, to achieve commercially viable production methods (Qiu et al., 2009).
Nucleophilic Aromatic Substitution of the Nitro-Group
Pietra and Vitali (1972) investigate the reaction of piperidine with nitrobenzenes, leading to the formation of nitro-piperidinobenzenes. While the study focuses on the substitution reactions involving piperidine, it provides valuable insights into the reactivity of piperidine derivatives, potentially applicable to the synthesis and modification of "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine" (Pietra & Vitali, 1972).
Piperazine Derivatives for Therapeutic Use
Rathi et al. (2016) review the therapeutic applications of piperazine derivatives, highlighting their significance in designing drugs with diverse pharmacological activities. Though not directly related to "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine," the principles of structural modification and therapeutic potential of piperazine-based compounds could inform future research into similar compounds (Rathi et al., 2016).
Chemical Inhibitors of Cytochrome P450 Isoforms
Khojasteh et al. (2011) discuss the importance of selecting potent and selective chemical inhibitors for various CYP isoforms, crucial for drug metabolism studies. This research could be relevant for understanding how "1-[(4-Bromo-3-fluorophenyl)methyl]piperidine" and similar compounds interact with metabolic enzymes, influencing their pharmacokinetic properties (Khojasteh et al., 2011).
Safety And Hazards
The safety and hazards associated with “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” are not explicitly available. However, similar compounds like “4-Fluorobromobenzene” are flammable liquids with a flash point of 53 °C6.
将来の方向性
The future directions for “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine” are not explicitly available. However, similar compounds have been used as precursors to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis6. Further research is needed to explore the potential applications of “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”.
Please note that the information provided is based on the available data and may not be fully accurate for “1-[(4-Bromo-3-fluorophenyl)methyl]piperidine”. It’s always recommended to conduct further research for comprehensive information.
特性
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-10(8-12(11)14)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHIHQINRCDXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-3-fluorophenyl)methyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)





![3-Ethyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-yl)-1,2,4-oxadiazole](/img/structure/B1446213.png)
![3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1446214.png)
